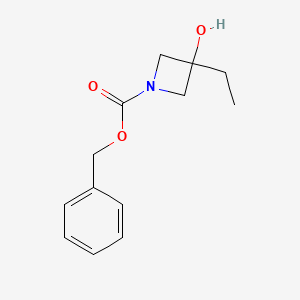

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-13(16)9-14(10-13)12(15)17-8-11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZAGMKRKYZLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734957 | |

| Record name | Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-43-7 | |

| Record name | 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Epoxy Propane Ring-Opening and Subsequent Reactions

One common route starts with benzylamine reacting with epoxy chloropropane under controlled temperature (0–5 °C) to form an intermediate via nucleophilic ring-opening of the epoxide by the amine. This intermediate is then subjected to base-induced cyclization to form the azetidine ring structure.

- Step 1: Benzylamine dissolved in water is cooled to 0–5 °C.

- Step 2: Epoxy chloropropane (1.3 equivalents) is added slowly, maintaining temperature and stirring for 12 hours.

- Step 3: The intermediate is isolated by filtration and washing.

- Step 4: The intermediate is dissolved in acetonitrile and treated with sodium carbonate (1.5 equivalents), refluxed for 12 hours to induce cyclization.

- Step 5: The product, 1-benzyl-3-hydroxyazetidine, is isolated by filtration and solvent precipitation.

This method yields 1-benzyl-3-hydroxyazetidine, a direct precursor to this compound after further functionalization.

Protection and Alkylation Steps

Following azetidine ring formation, the nitrogen is protected by carbamate formation, typically using benzyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) to form benzyl or Boc carbamates, respectively.

- Protection is achieved by reacting the azetidine intermediate with the carbamate reagent in the presence of a base such as triethylamine.

- Alkylation at the 3-position (introducing the ethyl group) can be performed by nucleophilic substitution or via organometallic reagents, depending on the intermediate's functional groups.

Representative Experimental Procedure (Adapted from Patent CN102827052A)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Benzylamine + Epoxy chloropropane (1.3 eq), water, 0–5 °C, 12 h | Ring-opening reaction to form intermediate | Intermediate isolated by filtration and washing |

| 2 | Intermediate + Sodium carbonate (1.5 eq), acetonitrile, reflux 12 h | Cyclization to 1-benzyl-3-hydroxyazetidine | Product isolated by precipitation; high purity |

| 3 | 1-benzyl-3-hydroxyazetidine + HCl (4 M), methanol, Pd/C catalyst, hydrogenation 8 h | Hydrogenolysis for deprotection or further modification | White solid obtained; purity suitable for further use |

This method is noted for its relatively mild conditions and avoidance of environmentally hazardous solvents.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Epoxy Propane Ring-Opening & Cyclization | Benzylamine, epoxy chloropropane | Ring-opening, base cyclization | Mild conditions, good yields, scalable | Requires careful temperature control |

| Oxidation of Hydroxyazetidine to Azetidinone | Hydroxyazetidine derivatives | Oxidation with DMSO, triethylamine | Direct functional group manipulation | Low yield, impurity formation, toxic solvents |

| Carbamate Protection & Alkylation | Azetidine intermediates | Carbamate formation, alkylation | Versatile, allows functional group protection | Multiple steps, reagent cost |

Research Findings and Optimization Notes

- The ring-opening of epoxy chloropropane by benzylamine is temperature-sensitive; maintaining low temperature (0–5 °C) reduces side reactions and improves yield.

- Use of sodium carbonate as a base in cyclization provides efficient ring closure with minimal byproducts.

- Carbamate protection using di-tert-butyl dicarbonate in methylene chloride with triethylamine offers high yields (~91%) and clean reaction profiles.

- Oxidation methods involving DMSO and triethylamine, while effective in some cases, produce impurities and have environmental drawbacks, limiting industrial scalability.

- Hydrogenation steps using Pd/C catalysts are effective for deprotection or further functionalization, with reaction times around 8 hours under mild conditions.

Summary Table of Key Reaction Conditions

| Reaction Stage | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ring-opening | Benzylamine + Epoxy chloropropane | Water | 0–5 °C | 12 h | Intermediate isolated | Low temp controls side reactions |

| Cyclization | Intermediate + Sodium carbonate | Acetonitrile | Reflux | 12 h | High | Efficient ring closure |

| Carbamate Protection | Di-tert-butyl dicarbonate + Triethylamine | Methylene chloride | 10–40 °C | 3–4 h | ~91 | Clean reaction, high yield |

| Hydrogenation | Pd/C + HCl | Methanol | Room temp | 8 h | High | Effective deprotection |

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as ketones or carboxylic acids.

Reduction: Reduction reactions can reduce the azetidine ring or the benzyl group, leading to the formation of different structural isomers.

Substitution: Substitution reactions can replace the hydroxyl group or the benzyl group with other functional groups, resulting in a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically require strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and esters.

Reduction Products: Alcohols, amines, and ethers.

Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate features an azetidine ring with an ethyl group and a hydroxyl group, contributing to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of 235.28 g/mol. Its structure allows for interactions with various biological targets, making it a valuable compound in drug development.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The proposed mechanism involves interference with bacterial cell wall synthesis, which requires further investigation to elucidate specific pathways involved .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In cell viability assays, it demonstrated cytotoxic effects on cancer cell lines, including breast and prostate cancers. The mechanisms of action may include apoptosis induction and cell cycle arrest, although detailed molecular targets are yet to be fully characterized .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC). This inhibition could have implications for fatty acid metabolism and related disorders .

Synthesis Applications

The compound serves as an important building block in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for modifications that can lead to the creation of new chemical entities with potential therapeutic applications .

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the azetidine ring through strain-release reactions.

- Introduction of the ethyl group via alkylation methods.

- Finalizing the compound through esterification reactions with benzyl chloroformate under basic conditions .

Industrial Applications

In addition to its medicinal uses, this compound is explored for applications in material science and chemical processes. Its properties may lead to advancements in developing new materials or improving existing chemical processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) indicating its potential use as an antibacterial agent.

Case Study 2: Anticancer Activity Assessment

In a recent evaluation involving multiple cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates, suggesting its potential role in cancer therapeutics.

Mechanism of Action

The mechanism by which Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is unique due to its specific structural features, including the presence of the ethyl group and the hydroxyl group on the azetidine ring. Similar compounds include:

Benzyl 3-hydroxyazetidine-1-carboxylate: Lacks the ethyl group.

3-ethyl-3-hydroxyazetidine-1-carboxylate: Lacks the benzyl group.

Benzyl azetidine-1-carboxylate: Lacks the hydroxyl group.

Biological Activity

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and subsequent modifications to introduce the ethyl and benzyl groups. The general synthetic route can be summarized as follows:

- Formation of Azetidine Ring : The azetidine structure is formed through a strain-release reaction involving appropriate precursors.

- Esterification : The hydroxy group is then esterified using benzyl chloroformate, leading to the formation of the desired compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

Antimicrobial Properties

Recent research has indicated that derivatives of azetidine compounds exhibit antimicrobial activity. This compound has shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

Studies have explored the anticancer properties of azetidine derivatives, including this compound. It has been found to inhibit cancer cell proliferation in vitro, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to the observed biological outcomes .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimicrobial Study : A study evaluated the efficacy of Benzyl 3-ethyl-3-hydroxyazetidine against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain .

- Anticancer Research : In vitro studies demonstrated that treatment with Benzyl 3-ethyl-3-hydroxyazetidine resulted in a dose-dependent reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzyl 3-hydroxyazetidine-1-carboxylate | Lacks ethyl group | Moderate antimicrobial activity |

| Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate | Contains cyclopropyl group | Enhanced binding affinity |

| This compound | Ethyl group enhances reactivity | Strong antimicrobial and anticancer activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, and how is purity validated?

- Synthesis : The compound can be synthesized via esterification or carbamate coupling reactions. For example, analogous azetidine derivatives are prepared by reacting hydroxylated azetidine intermediates with benzyl chloroformate under basic conditions .

- Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. Key parameters include:

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 584.3197 g/mol | |

| Hydrogen Bond Donors | 7 | |

| NMR Peaks (¹H/¹³C) | Integration of azetidine ring protons (δ ~3.5–4.5 ppm) |

Q. What safety protocols are essential for handling this compound in the lab?

- Storage : Keep in tightly sealed containers in dry, well-ventilated areas away from ignition sources .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact due to unspecified acute toxicity risks .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. Which spectroscopic and computational methods are optimal for structural characterization?

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

- X-ray Crystallography : Use SHELX-97 for structure refinement. The azetidine ring puckering can be quantified via Cremer-Pople parameters (e.g., amplitude q and phase φ) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 584.32) and fragmentation patterns .

Advanced Research Questions

Q. How can conformational dynamics of the azetidine ring be analyzed experimentally and computationally?

- Crystallographic Analysis : Use ORTEP-3 to visualize thermal ellipsoids and calculate puckering coordinates. For example, a puckering amplitude q > 0.5 Å suggests significant non-planarity .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental puckering parameters .

Q. How are contradictions in crystallographic data resolved during structure refinement?

- Twinned Data : SHELXL’s TWIN/BASF commands can model twinning fractions. For high-resolution data, anisotropic displacement parameters improve accuracy .

- Disordered Atoms : Use PART instructions in SHELX to refine split positions, guided by residual electron density maps .

Q. What assays evaluate the compound’s interactions with biological targets (e.g., enzymes)?

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) .

- Molecular Docking : AutoDock Vina can predict binding modes to active sites, with validation via isothermal titration calorimetry (ITC) .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cell lines .

Methodological Notes

- Stereochemical Considerations : The compound’s 3-hydroxyazetidine moiety may exhibit axial/equatorial isomerism. Chiral HPLC (e.g., CHIRALPAK® columns) can resolve enantiomers .

- Stability Tests : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic byproducts (e.g., free azetidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.